molecular formula C6H15ClN2O2 B1460266 S-2-Amino-N-(2-methoxyethyl)propionamide hydrochloride CAS No. 2202948-85-2

S-2-Amino-N-(2-methoxyethyl)propionamide hydrochloride

Cat. No.: B1460266
CAS No.: 2202948-85-2
M. Wt: 182.65 g/mol
InChI Key: WNQQKDVAIVHZPA-JEDNCBNOSA-N
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Description

S-2-Amino-N-(2-methoxyethyl)propionamide hydrochloride: is a chemical compound with diverse applications in scientific research. It is known for its unique structure and properties, making it valuable in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-2-Amino-N-(2-methoxyethyl)propionamide hydrochloride typically involves the reaction of 2-methoxyethylamine with a suitable precursor under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes purification steps such as crystallization and filtration to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-2-Amino-N-(2-methoxyethyl)propionamide hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: S-2-Amino-N-(2-methoxyethyl)propionamide hydrochloride is used as a building block in organic synthesis. It is valuable in the preparation of complex molecules and in studying reaction mechanisms.

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a substrate or inhibitor in various biochemical assays.

Medicine: The compound has potential applications in drug development. It is investigated for its pharmacological properties and potential therapeutic uses.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents.

Mechanism of Action

The mechanism of action of S-2-Amino-N-(2-methoxyethyl)propionamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • S-2-Amino-N-methyl-3-phenyl-propionamide hydrochloride
  • L-Phenylalanine methylamide hydrochloride

Comparison: S-2-Amino-N-(2-methoxyethyl)propionamide hydrochloride is unique due to its specific functional groups and structure. Compared to similar compounds, it offers distinct reactivity and interaction profiles, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

(2S)-2-amino-N-(2-methoxyethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c1-5(7)6(9)8-3-4-10-2;/h5H,3-4,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQQKDVAIVHZPA-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCOC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCCOC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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